6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
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Overview
Description
6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is a complex organic compound with a unique structure that includes an acetyl group and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Friedel-Crafts acylation of a biphenyl derivative, followed by reduction and acetylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or other reduced forms.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of biochemical assays or as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes or receptors, altering their activity, and triggering downstream signaling pathways. The exact pathways and targets can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and acetylated aromatic compounds. Examples include:
- 4-Acetylbiphenyl
- 2,2’-Dimethylbiphenyl
- 4,4’-Dimethylbiphenyl
Uniqueness
What sets 6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one apart is its specific substitution pattern and the presence of both acetyl and dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
113138-82-2 |
---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-acetyl-5,5-dimethyl-3-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H18O2/c1-11(17)15-14(12-7-5-4-6-8-12)9-13(18)10-16(15,2)3/h4-9,15H,10H2,1-3H3 |
InChI Key |
CESGHBGSGXSAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=CC(=O)CC1(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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